
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core substituted with a 5-(2-methoxyethoxy) group
準備方法
The synthesis of 5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a substituted benzaldehyde, followed by cyclization to form the isoquinoline core. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminium hydride, followed by acid-catalyzed cyclization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated analogs. Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) is a commonly used reducing agent.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines.
科学的研究の応用
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.
作用機序
The mechanism of action of 5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
3,4-Dihydroisoquinoline: This compound lacks the methoxyethoxy group, making it less versatile in certain chemical reactions.
5-(2-Hydroxyethoxy)-3,4-dihydroisoquinoline: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical properties and reactivity.
5-(2-Ethoxyethoxy)-3,4-dihydroisoquinoline: The ethoxy group provides different steric and electronic effects compared to the methoxyethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
5-(2-methoxyethoxy)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C12H15NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-4,9H,5-8H2,1H3 |
InChIキー |
MMXKMROATOSSMJ-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC=CC2=C1CCN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)



![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)

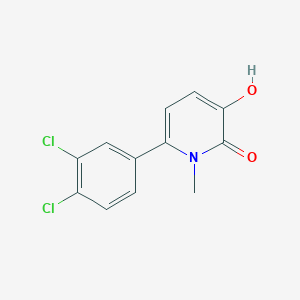
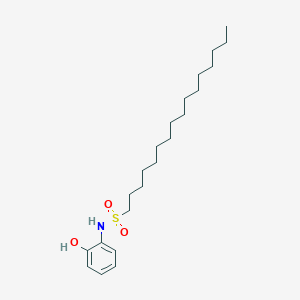
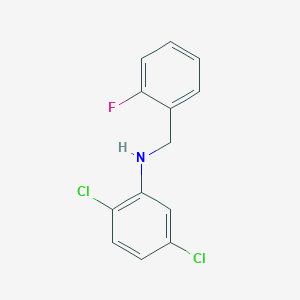
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
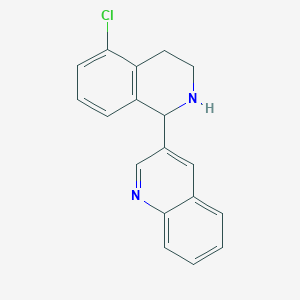

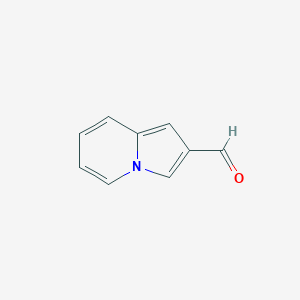
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
